molecular formula C12H18O3 B12879307 1-(3,4-Diethoxyphenyl)ethanol CAS No. 208332-13-2

1-(3,4-Diethoxyphenyl)ethanol

Cat. No.: B12879307
CAS No.: 208332-13-2
M. Wt: 210.27 g/mol
InChI Key: UJBOGVMFJDOUDP-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)ethanol is an organic compound belonging to the class of benzyl alcohols It is characterized by the presence of two ethoxy groups attached to the benzene ring at positions 3 and 4, and an ethanol group attached to the first carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Diethoxyphenyl)ethanol can be synthesized through the reduction of 3,4-diethoxyacetophenone. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . This method ensures high purity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the catalytic hydrogenation of 3,4-diethoxyacetophenone in a controlled environment to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Diethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or ester.

    Reduction: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major products include the corresponding ketone and ester.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

1-(3,4-Diethoxyphenyl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)ethanol
  • 1-(4-Hydroxy-3-methoxyphenyl)ethanol
  • 1-(3-Aminophenyl)ethanol

These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.

Properties

CAS No.

208332-13-2

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)ethanol

InChI

InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3

InChI Key

UJBOGVMFJDOUDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)O)OCC

Origin of Product

United States

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